2,4-dichloro-N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound featuring an indole nucleus, which is known for its diverse biological activities. The compound’s structure includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the indole nucleus, chlorination, and subsequent functionalization. Common synthetic routes may involve:
Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization: The attachment of the chlorophenylmethylsulfanyl group and the benzamide moiety involves nucleophilic substitution reactions and amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,4-dichloro-N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[(Z)-2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(hydrazinocarbonyl)ethenyl]benzamide
- 3-(2,4-dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
2,4-dichloro-N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide stands out due to its unique combination of functional groups and the presence of the indole nucleus, which imparts a wide range of biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2OS/c25-17-9-10-18(21(27)13-17)24(30)28-11-12-29-14-23(19-6-2-4-8-22(19)29)31-15-16-5-1-3-7-20(16)26/h1-10,13-14H,11-12,15H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPMEGBFRRFECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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